molecular formula C27H30N4O3 B14123282 3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-propoxybenzyl)propanamide

3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-propoxybenzyl)propanamide

Cat. No.: B14123282
M. Wt: 458.6 g/mol
InChI Key: GZIZVJNBFCMVFL-UHFFFAOYSA-N
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Description

3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-propoxybenzyl)propanamide is a complex organic compound with a unique structure that includes a pyrazolo[1,5-a]pyrazine core

Preparation Methods

The synthesis of 3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-propoxybenzyl)propanamide typically involves multiple steps. The synthetic route often starts with the preparation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the 3,4-dimethylphenyl group and the propoxybenzyl group. Reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing conditions for large-scale synthesis.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-propoxybenzyl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-propoxybenzyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar compounds to 3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-propoxybenzyl)propanamide include other pyrazolo[1,5-a]pyrazine derivatives. These compounds share a similar core structure but differ in the substituents attached to the core. The uniqueness of this compound lies in its specific substituents, which may confer distinct chemical and biological properties. Some similar compounds include:

  • 3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methoxybenzyl)propanamide
  • 3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-bromobenzyl)propanamide

Properties

Molecular Formula

C27H30N4O3

Molecular Weight

458.6 g/mol

IUPAC Name

3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-[(4-propoxyphenyl)methyl]propanamide

InChI

InChI=1S/C27H30N4O3/c1-4-15-34-23-9-6-21(7-10-23)18-28-26(32)11-12-30-13-14-31-25(27(30)33)17-24(29-31)22-8-5-19(2)20(3)16-22/h5-10,13-14,16-17H,4,11-12,15,18H2,1-3H3,(H,28,32)

InChI Key

GZIZVJNBFCMVFL-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)CNC(=O)CCN2C=CN3C(=CC(=N3)C4=CC(=C(C=C4)C)C)C2=O

Origin of Product

United States

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